molecular formula C8H6ClF3O B1586994 (5-Chloro-2-(trifluoromethyl)phenyl)methanol CAS No. 261763-21-7

(5-Chloro-2-(trifluoromethyl)phenyl)methanol

Cat. No. B1586994
CAS RN: 261763-21-7
M. Wt: 210.58 g/mol
InChI Key: LUMJBVGPYBBQAP-UHFFFAOYSA-N
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Description

“(5-Chloro-2-(trifluoromethyl)phenyl)methanol” is a member of (trifluoromethyl)benzenes . It is an organic building block .


Synthesis Analysis

The synthesis of “(5-Chloro-2-(trifluoromethyl)phenyl)methanol” involves complex chemical reactions. The compound can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

The molecular structure of “(5-Chloro-2-(trifluoromethyl)phenyl)methanol” is complex and requires advanced analytical techniques for accurate determination .


Chemical Reactions Analysis

“(5-Chloro-2-(trifluoromethyl)phenyl)methanol” is involved in various chemical reactions. It is used as a key intermediate in the synthesis of other compounds .


Physical And Chemical Properties Analysis

“(5-Chloro-2-(trifluoromethyl)phenyl)methanol” is a colorless to light yellow liquid . It has a molecular weight of 210.58 .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like (5-Chloro-2-(trifluoromethyl)phenyl)methanol is significant in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drug molecules . This compound could serve as a precursor in synthesizing new pharmacophores, potentially leading to the development of novel therapeutic agents.

Agrochemical Synthesis

Trifluoromethyl-containing compounds are widely used in agrochemicals. The unique physicochemical properties imparted by the fluorine atoms make (5-Chloro-2-(trifluoromethyl)phenyl)methanol a valuable intermediate for developing pesticides and herbicides .

Mechanism of Action

The biological activities of “(5-Chloro-2-(trifluoromethyl)phenyl)methanol” derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

“(5-Chloro-2-(trifluoromethyl)phenyl)methanol” is classified as a hazardous substance. It has hazard statements H302, H315, H320, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines, which include “(5-Chloro-2-(trifluoromethyl)phenyl)methanol”, are used in the agrochemical and pharmaceutical industries. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

[5-chloro-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMJBVGPYBBQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380778
Record name [5-Chloro-2-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-(trifluoromethyl)phenyl)methanol

CAS RN

261763-21-7
Record name [5-Chloro-2-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-21-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Add borane-THF complex (3.34 mL, 3.34 mmol) slowly to an ice-methanol cooled bath solution of 5-chloro-2-trifluoromethyl-benzoic acid (500 mg, 2.23 mmol) in THF (2 mL). Stir overnight at room temperature. Add water (1 mL) and solid potassium carbonate. Filter and concentrate to give an oil residue. Chromatograph on silica gel, eluting with 10:90 to 1:1 ethyl acetate:hexanes to give (5-chloro-2-trifluoromethylphenyl)-methanol as a white solid (347 mg, 75%). 1H NMR (400 MHz, MeOH-d4) δ 7.84 (s, 1H), 7.68 (d, 1H, J=8.4 Hz), 7.48 (d, 1H, J=8.4 Hz), 4.81 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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